(3,4-Dichlorophenyl)(2-methoxyphenyl)methanone
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Overview
Description
(3,4-Dichlorophenyl)(2-methoxyphenyl)methanone is an organic compound with the molecular formula C14H10Cl2O2 It is a member of the aromatic ketone family, characterized by the presence of a ketone group (C=O) bonded to two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dichlorophenyl)(2-methoxyphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3,4-dichlorobenzoyl chloride with 2-methoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the recycling of catalysts and solvents to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dichlorophenyl)(2-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3) as catalysts.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, (3,4-Dichlorophenyl)(2-methoxyphenyl)methanone is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology
The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential use in drug development. These derivatives may exhibit enhanced pharmacological properties, making them candidates for treating various diseases.
Industry
In the industrial sector, the compound is utilized in the production of specialty chemicals and materials. Its unique chemical structure allows for the development of products with specific properties, such as improved stability and reactivity.
Mechanism of Action
The mechanism of action of (3,4-Dichlorophenyl)(2-methoxyphenyl)methanone involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- (2,4-Dichlorophenyl)(4-methoxyphenyl)methanone
- (3,5-Dichlorophenyl)(2-methoxyphenyl)methanone
- (3,4-Dichlorophenyl)(4-methoxyphenyl)methanone
Uniqueness
(3,4-Dichlorophenyl)(2-methoxyphenyl)methanone is unique due to the specific positioning of the chlorine and methoxy groups on the aromatic rings. This arrangement influences its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of both electron-withdrawing (chlorine) and electron-donating (methoxy) groups creates a unique electronic environment that can affect the compound’s interactions with other molecules.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows for diverse chemical reactions and interactions, making it a valuable intermediate in organic synthesis and a subject of interest in biological research. Further studies on its properties and applications may lead to the development of new materials and therapeutic agents.
Properties
IUPAC Name |
(3,4-dichlorophenyl)-(2-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c1-18-13-5-3-2-4-10(13)14(17)9-6-7-11(15)12(16)8-9/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJBXMVJFFDJLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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